molecular formula C13H16O B2358627 Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane] CAS No. 2248338-08-9

Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]

Cat. No. B2358627
CAS RN: 2248338-08-9
M. Wt: 188.27
InChI Key: ISWRBGPEHGEWCZ-UHFFFAOYSA-N
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Description

Spiro-fused tricyclic compounds are a class of organic compounds characterized by multiple ring structures that share a single atom . They have been studied for their potential in various chemical reactions .


Synthesis Analysis

These compounds can be synthesized through various methods. For instance, new substituted tricyclic 7,8,9,10-tetrahydro-3H,5H-benzo[d]pyrrolo[1,2-c][1,2,3]triazoles rearrange on heating to afford high yields of 1-arylamino-2-(4-cyanobutyl)-3,4-bis(alkoxycarbonyl)pyrroles .


Molecular Structure Analysis

The molecular structure of these compounds is complex, often involving multiple ring structures. For example, 7,8,9,10-tetrahydro-5H-spiro[-benzo[8]annulene-6,7’-bicyclo[2.2.1]heptane]-5-one contains a total of 44 bonds, including 22 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 1 twelve-membered ring, and 1 ketone (aromatic) .


Chemical Reactions Analysis

Spiro-fused tricyclic compounds can undergo various chemical reactions. For example, new substituted tricyclic 7,8,9,10-tetrahydro-3H,5H-benzo[d]pyrrolo[1,2-c][1,2,3]triazoles rearrange on heating to afford high yields of 1-arylamino-2-(4-cyanobutyl)-3,4-bis(alkoxycarbonyl)pyrroles .

properties

IUPAC Name

spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-7-12-9-13(10-14-13)8-4-3-6-11(12)5-1/h1-2,5,7H,3-4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRBGPEHGEWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC3=CC=CC=C3C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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